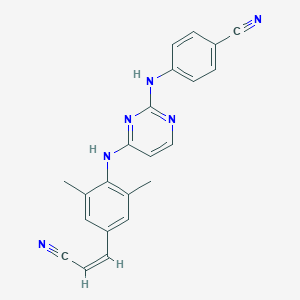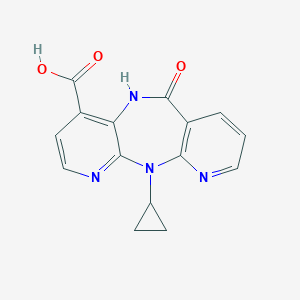![molecular formula C17H21NO B057914 (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol CAS No. 75110-91-7](/img/structure/B57914.png)
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is a chiral compound that belongs to the class of beta-adrenergic agonists. It is commonly used in scientific research for its ability to stimulate beta-adrenergic receptors, which are involved in various physiological processes.
Mechanism Of Action
The mechanism of action of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol involves the activation of beta-adrenergic receptors. These receptors are located on the surface of cells and are involved in various physiological processes, including heart rate, blood pressure, and metabolism. When (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol binds to beta-adrenergic receptors, it stimulates the production of cyclic AMP, which activates various downstream signaling pathways.
Biochemical And Physiological Effects
The biochemical and physiological effects of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol are diverse and depend on the tissue and receptor subtype being targeted. In the heart, this compound can increase heart rate and contractility, leading to increased cardiac output. In the lungs, it can relax bronchial smooth muscle, leading to bronchodilation. In skeletal muscle, it can increase glucose uptake and metabolism, leading to increased energy production.
Advantages And Limitations For Lab Experiments
The advantages of using (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in lab experiments include its high selectivity for beta-adrenergic receptors, its well-characterized mechanism of action, and its ability to produce consistent and reproducible results. However, one limitation of using this compound is its potential for off-target effects, which can complicate data interpretation.
Future Directions
There are many future directions for research involving (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol. One area of interest is the development of more selective beta-adrenergic agonists that can target specific receptor subtypes. Another area of interest is the use of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol in the treatment of various diseases, including heart failure and asthma. Additionally, more research is needed to fully understand the downstream signaling pathways activated by this compound and their role in physiological processes.
Synthesis Methods
The synthesis of (1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol can be achieved through a multistep process. One of the most common methods is the reduction of benzyl cyanide with lithium aluminum hydride, followed by reductive amination with methylamine. The resulting intermediate is then resolved using chiral chromatography to obtain the desired enantiomer.
Scientific Research Applications
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol is widely used in scientific research as a selective beta-adrenergic agonist. It has been shown to stimulate beta-adrenergic receptors in various tissues, including the heart, lungs, and skeletal muscle. This compound is commonly used in studies of cardiovascular physiology, respiratory physiology, and exercise physiology.
properties
CAS RN |
75110-91-7 |
|---|---|
Product Name |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
Molecular Formula |
C17H21NO |
Molecular Weight |
255.35 g/mol |
IUPAC Name |
(1R,2R)-2-[benzyl(methyl)amino]-1-phenylpropan-1-ol |
InChI |
InChI=1S/C17H21NO/c1-14(17(19)16-11-7-4-8-12-16)18(2)13-15-9-5-3-6-10-15/h3-12,14,17,19H,13H2,1-2H3/t14-,17+/m1/s1 |
InChI Key |
KLNGFIBGXXNTLD-PBHICJAKSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)N(C)CC2=CC=CC=C2 |
synonyms |
Methyl 2-((4-Hydroxyphenyl)(phenyl)amino)acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



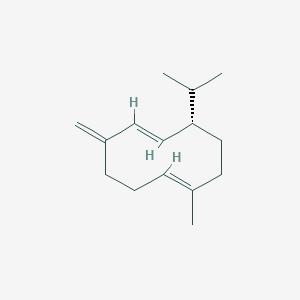
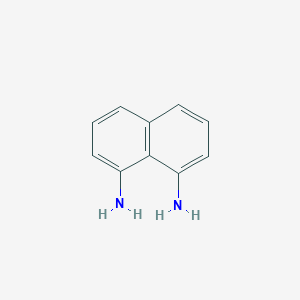
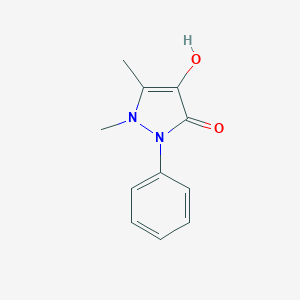
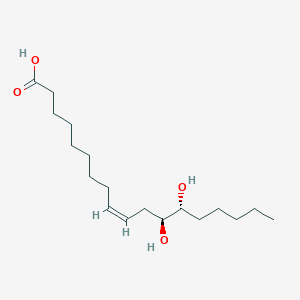
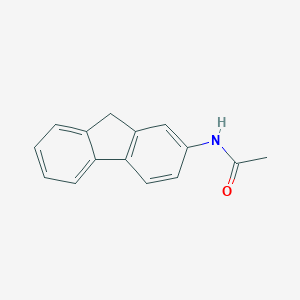
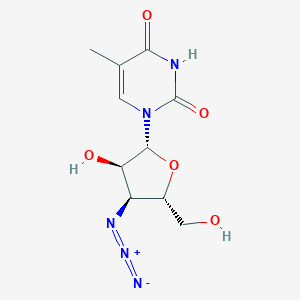
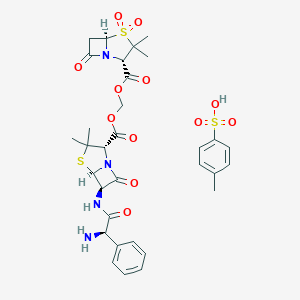
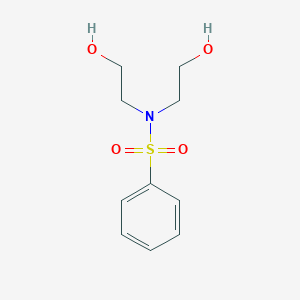
![5,6-Dihydrobenzo[b]thiophen-7(4H)-one](/img/structure/B57868.png)
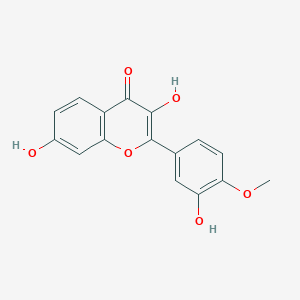
![N-{1-cyano-2-[5-cyano-2-(trifluoromethyl)phenoxy]-1-methylethyl}-4-[(trifluoromethyl)thio]benzamide](/img/structure/B57875.png)
